molecular formula C9H10F2O4 B13480951 1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate

1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate

Cat. No.: B13480951
M. Wt: 220.17 g/mol
InChI Key: RPTLMRUPVQSIJL-UHFFFAOYSA-N
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Description

1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is an organic compound with a unique structure characterized by the presence of two methyl groups, two fluorine atoms, and two carboxylate groups attached to a cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate can be achieved through several methods. One common approach involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) to yield the desired cyclopentadiene derivative . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentene derivatives, ketones, alcohols, and carboxylic acids .

Scientific Research Applications

1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reactant in various organic transformations. The presence of fluorine atoms can enhance its reactivity and stability in certain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties, such as reactivity, stability, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H10F2O4

Molecular Weight

220.17 g/mol

IUPAC Name

dimethyl 4,4-difluorocyclopentene-1,2-dicarboxylate

InChI

InChI=1S/C9H10F2O4/c1-14-7(12)5-3-9(10,11)4-6(5)8(13)15-2/h3-4H2,1-2H3

InChI Key

RPTLMRUPVQSIJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CC(C1)(F)F)C(=O)OC

Origin of Product

United States

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